molecular formula C9H11BN2O2 B2930228 3-Cyano-4-(dimethylamino)phenylboronic acid CAS No. 2377609-65-7

3-Cyano-4-(dimethylamino)phenylboronic acid

Cat. No.: B2930228
CAS No.: 2377609-65-7
M. Wt: 190.01
InChI Key: SYQJXRPGAWLFGL-UHFFFAOYSA-N
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Description

3-Cyano-4-(dimethylamino)phenylboronic acid: is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural and chemical properties. This compound is characterized by the presence of a cyano group (-CN) and a dimethylamino group (-N(CH₃)₂) attached to a phenyl ring, which is further bonded to a boronic acid group (-B(OH)₂). The combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

3-Cyano-4-(dimethylamino)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the organic groups that participate in these reactions .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized and their interactions with cellular components.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-(dimethylamino)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-cyanophenylamine.

    Borylation Reaction: The borylation of 4-bromo-3-cyanophenylamine is carried out using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of bis(pinacolato)diboron as the boron source and a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-(dimethylamino)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃).

    Reduction: Reducing agents like LiAlH₄ or catalytic hydrogenation.

Major Products Formed:

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Cyano-4-(dimethylamino)phenylboronic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its unique chemical properties.

Comparison with Similar Compounds

  • 4-(Dimethylamino)phenylboronic acid
  • 3-Cyano-4-(methylamino)phenylboronic acid
  • 4-(Dimethylamino)benzeneboronic acid

Comparison: 3-Cyano-4-(dimethylamino)phenylboronic acid is unique due to the presence of both a cyano group and a dimethylamino group on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these functional groups play a crucial role in the reactivity and selectivity of the compound.

Properties

IUPAC Name

[3-cyano-4-(dimethylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQJXRPGAWLFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N(C)C)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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